3-Hydrazino-6-methyl-1,2,4-triazin-5-ol chemical properties
3-Hydrazino-6-methyl-1,2,4-triazin-5-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol
Core Identification and Nomenclature
3-Hydrazino-6-methyl-1,2,4-triazin-5-ol is a heterocyclic organic compound belonging to the triazine class. Its structure, featuring a reactive hydrazino group (-NHNH₂), a methyl group, and a hydroxyl moiety on the triazine core, makes it a highly versatile and valuable building block in medicinal, materials, and analytical chemistry.[1] The presence of the hydrazino group, a potent nucleophile, is the primary driver of its chemical reactivity and its utility as a precursor for a wide array of more complex molecular architectures.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications for professionals in research and drug development.
The compound exists in tautomeric equilibrium between the "-ol" and "-one" forms, a common feature for hydroxyl-substituted nitrogen heterocycles. For clarity, this guide will primarily use the name 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol, while acknowledging its structural isomerism.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 38736-23-1 | [1][3] |
| Molecular Formula | C₄H₇N₅O | [1][3] |
| Molecular Weight | 141.13 g/mol | [1][3] |
| IUPAC Name | 3-hydrazinyl-6-methyl-1,2,4-triazin-5(2H)-one | [1] |
| Common Synonyms | 3-Hydrazino-6-methyl-1,2,4-triazin-5(4H)-one; 3-Hydrazino-6-methyl-4H-[1][2][4]triazin-5-one | [3] |
| InChI Key | HPMIPGOOYMVAPL-UHFFFAOYSA-N |[1] |
Physicochemical Properties
The physical and chemical properties of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol are foundational to its handling, reaction setup, and purification. The data presented below has been aggregated from chemical supplier databases.
Table 2: Physicochemical Data
| Property | Value | Unit |
|---|---|---|
| Density | 1.75 | g/cm³ |
| Boiling Point | 255.1 | °C at 760 mmHg |
| Refractive Index | 1.765 | - |
| Vapor Pressure | 0.0166 | mmHg at 25°C |
Synthesis and Purification
Principle of Synthesis: Nucleophilic Aromatic Substitution
The most common and efficient laboratory-scale synthesis of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol involves the direct hydrazinolysis of a suitable precursor, typically a 3-alkoxy, 3-thiol, or 3-halo derivative of 6-methyl-1,2,4-triazin-5-one.[1] The most straightforward route utilizes 6-methyl-1,2,4-triazin-5-one itself, where hydrazine hydrate acts as a potent nucleophile attacking the electrophilic C3 position of the triazine ring.[1] This reaction proceeds via a nucleophilic substitution mechanism, facilitated by heating in a polar protic solvent, which helps to stabilize the transition states and solvate the leaving group.[1] Yields for this transformation are typically high, often in the range of 75-90%.[1]
Standard Laboratory Protocol
This protocol outlines a self-validating system for the synthesis and purification, ensuring high purity of the final product.
Materials:
-
6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (or a similar C3-substituted precursor)
-
Hydrazine hydrate (80-99%)
-
Ethanol or Isopropyl Alcohol
-
Standard reflux apparatus, filtration equipment, and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the starting triazinone precursor (1.0 equivalent) in a suitable volume of ethanol (e.g., 10-15 mL per gram of starting material).
-
Addition of Reagent: While stirring, add an excess of hydrazine hydrate (typically 3.0 to 5.0 equivalents) to the suspension. The excess hydrazine drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A crystalline solid product often precipitates during cooling.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine hydrate and other soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product with high purity.[1]
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Chemical Reactivity and Derivatization
The synthetic value of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol lies in the versatile reactivity of its hydrazino group. This moiety serves as a powerful chemical handle for constructing a diverse library of derivatives.
Key Reaction: Hydrazone Formation
The primary amino group of the hydrazino moiety readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone (or Schiff base) derivatives.[5][6] This reaction is fundamental to the exploration of this scaffold in drug discovery, as it allows for the systematic introduction of various aryl, heteroaryl, and alkyl substituents. The resulting hydrazones often exhibit enhanced biological activity compared to the parent compound.[5][7]
Experimental Protocol: Synthesis of a Hydrazone Derivative
This protocol provides a general method for synthesizing hydrazone derivatives, a cornerstone of this compound's application.
Procedure:
-
Dissolve 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 3-5 hours.[5] A catalytic amount of acid (e.g., a drop of glacial acetic acid) can be added to accelerate the reaction.
-
Upon cooling, the hydrazone product typically precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary to achieve high purity.
Spectroscopic Characterization
Full spectral data for the parent compound is not widely published. However, based on extensive literature on its derivatives, a clear picture of its expected spectroscopic features can be deduced.[5][7] Characterization relies on a combination of NMR and IR spectroscopy.
-
¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the methyl protons (a singlet around 2.0-2.3 ppm), several broad, exchangeable signals for the NH and NH₂ protons of the hydrazino group and the ring NH (spanning a wide range from 4.0 to 12.0 ppm), and potentially a signal for the OH proton if the tautomer is present.
-
¹³C NMR: Expected signals would include the methyl carbon (around 15-20 ppm), and several signals in the aromatic/olefinic region (140-165 ppm) corresponding to the three distinct carbons of the triazine ring, including the carbonyl carbon (C=O).
-
IR Spectroscopy: Key vibrational bands would confirm the functional groups: N-H stretching bands (typically broad) in the 3100-3400 cm⁻¹ region, a strong C=O stretching band around 1650-1700 cm⁻¹, and C=N stretching bands within the 1500-1600 cm⁻¹ range.
Applications in Research and Drug Development
The true value of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol is realized in its role as a scaffold for developing new functional molecules. Its derivatives have shown significant promise across several therapeutic and analytical fields.[1]
-
Anticancer Agents: In vitro studies have demonstrated that this compound can reduce cell viability and promote apoptosis in human breast cancer cell lines.[1] The broader class of triazine-hydrazone derivatives has shown potent antiproliferative activity against various cancer cell lines, including MCF-7 (breast) and HCT-116 (colon).[6]
-
Antimicrobial Activity: Derivatives have been reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making this scaffold a point of interest for developing new antibiotics.[1]
-
Enzyme Inhibition: Through computational screening, a derivative, 3-[(2E)-2-(2-Hydroxy-5-nitrobenzylidene)hydrazino]-6-methyl-1,2,4-triazin-5-ol, was identified as a potential inhibitor of acetyl-CoA carboxylase, an enzyme implicated in metabolic disorders like obesity.[1]
-
Antioxidant Properties: Closely related 3-hydrazinyl-1,2,4-triazin-5-one derivatives have been synthesized and shown to possess significant antioxidant activity, in some cases superior to that of ascorbic acid, suggesting potential applications in treating conditions associated with oxidative stress.[5][7]
-
Analytical Chemistry: The compound functions as an effective ionophore. It has been successfully used to develop chromium (III) ion-selective sensors and is known to form stable complexes with metals like silver, highlighting its utility in creating advanced analytical tools.[1]
Safety and Handling
For research use only. Not intended for human or veterinary use. [1] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. As a hydrazine derivative, it should be handled with care, avoiding inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
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Synthesis of novel[1][2][4]triazolo[1,5-b][1][2][3][4]tetrazines and investigation of their fungistatic activity. National Center for Biotechnology Information (PMC). [Link]
-
Compound 6-methyl-3-[2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H). MolPort. [Link]
-
3-hydrazinyl-6-methyl-1,2,4-triazin-5(2H)-one. Letopharm Limited. [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][2][4]triazin-5-ones. Pharmacia. [Link]
-
(PDF) Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][2][4]triazin-5-ones. ResearchGate. [Link]
Sources
- 1. 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol|38736-23-1 [benchchem.com]
- 2. 3-Hydrazinyl-1,2,4,5-tetrazine|CAS 79329-78-5 [benchchem.com]
- 3. 3-hydrazinyl-6-methyl-1,2,4-triazin-5(2H)-one| CAS:#38736-23-1 -Letopharm Limited [letopharm.com]
- 4. Compound 6-methyl-3-[2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one -... [chemdiv.com]
- 5. Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1,2,4]triazin-5-ones [pharmacia.pensoft.net]
- 6. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
